Cas no 90915-65-4 (Methyl 5-methoxy-1H-indazole-3-carboxylate)

Methyl 5-methoxy-1H-indazole-3-carboxylate structure
90915-65-4 structure
Product Name:Methyl 5-methoxy-1H-indazole-3-carboxylate
CAS No:90915-65-4
MF:C10H10N2O3
MW:206.198002338409
MDL:MFCD07371584
CID:796860
PubChem ID:45480339
Update Time:2025-11-02

Methyl 5-methoxy-1H-indazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-methoxy-1H-indazole-3-carboxylate
    • 5-methoxy-1(2)H-indazole-3-carboxylic acid methyl ester
    • 5-methoxy-1H-indazole-3-carboxylic acid methyl ester
    • 5-Methoxy-indazol-3-carbonsaeuremethylester
    • 5-methoxyindazole-3-carboxylic acid methyl ester
    • Methyl 5-methoxy-1H-indazole-3-carboxylate (ACI)
    • SCHEMBL4794844
    • SY343650
    • SCHEMBL20544877
    • DTXSID30670311
    • AKOS016011965
    • 90915-65-4
    • LS-13758
    • DB-078833
    • MFCD07371584
    • SB16356
    • CS-0150268
    • XLHDOXBGJGKFDH-UHFFFAOYSA-N
    • METHYL5-METHOXY-1H-INDAZOLE-3-CARBOXYLATE
    • F53391
    • MDL: MFCD07371584
    • Inchi: 1S/C10H10N2O3/c1-14-6-3-4-8-7(5-6)9(12-11-8)10(13)15-2/h3-5H,1-2H3,(H,11,12)
    • InChI Key: XLHDOXBGJGKFDH-UHFFFAOYSA-N
    • SMILES: O=C(C1C2C(=CC=C(C=2)OC)NN=1)OC

Computed Properties

  • Exact Mass: 206.06900
  • Monoisotopic Mass: 206.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 64.2Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 382.2±22.0 °C at 760 mmHg
  • Flash Point: 185.0±22.3 °C
  • PSA: 64.21000
  • LogP: 1.35810
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Methyl 5-methoxy-1H-indazole-3-carboxylate Security Information

Methyl 5-methoxy-1H-indazole-3-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 5-methoxy-1H-indazole-3-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Palladium diacetate ,  CataCXium A Solvents: Toluene ;  > 1 min, rt
1.2 Reagents: Triethylamine Solvents: Methanol ,  Toluene ;  overnight, 1 bar, 70 °C
Reference
Synthesis of 3-indazolecarboxylic esters and amides via Pd-catalyzed carbonylation of 3-iodoindazoles
Buchstaller, Hans-Peter; Wilkinson, Kai; Burek, Kasimir; Nisar, Yasmin, Synthesis, 2011, (19), 3089-3098

Methyl 5-methoxy-1H-indazole-3-carboxylate Raw materials

Methyl 5-methoxy-1H-indazole-3-carboxylate Preparation Products

Methyl 5-methoxy-1H-indazole-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:90915-65-4)Methyl 5-methoxy-1H-indazole-3-carboxylate
Order Number:A1045231
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:19
Price ($):338.0
Email:sales@amadischem.com

Additional information on Methyl 5-methoxy-1H-indazole-3-carboxylate

Comprehensive Overview of Methyl 5-methoxy-1H-indazole-3-carboxylate (CAS No. 90915-65-4)

Methyl 5-methoxy-1H-indazole-3-carboxylate (CAS No. 90915-65-4) is a specialized organic compound widely recognized in pharmaceutical and agrochemical research. This indazole derivative has garnered significant attention due to its versatile applications in drug discovery and material science. The compound’s unique molecular structure, featuring a methoxy group and ester functionality, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers often explore its potential in developing kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.

In recent years, the demand for indazole-based compounds like Methyl 5-methoxy-1H-indazole-3-carboxylate has surged, driven by advancements in precision medicine and green chemistry. A growing trend in scientific literature highlights its role in optimizing drug bioavailability and reducing synthetic waste. For instance, its carboxylate ester moiety is frequently modified to enhance metabolic stability, a key concern in modern pharmacokinetic studies. This aligns with the broader industry focus on sustainable synthesis and efficient scaling of heterocyclic frameworks.

The compound’s physicochemical properties, such as its moderate solubility in polar solvents and thermal stability, further contribute to its utility in high-throughput screening (HTS) platforms. Laboratories often employ it as a building block for constructing complex N-heterocycles, addressing challenges in fragment-based drug design. Notably, its CAS No. 90915-65-4 serves as a critical identifier in patent filings and regulatory documentation, underscoring its commercial relevance.

Emerging discussions in AI-driven drug discovery have also spotlighted Methyl 5-methoxy-1H-indazole-3-carboxylate as a candidate for virtual screening libraries. Computational models frequently leverage its structural features to predict interactions with biological targets, such as G-protein-coupled receptors (GPCRs). This synergy between wet-lab experiments and in silico analysis exemplifies the compound’s adaptability to cutting-edge methodologies.

From a regulatory perspective, the compound’s non-hazardous profile under standard handling conditions makes it accessible for academic and industrial use. However, researchers are advised to consult safety data sheets (SDS) for specific storage recommendations, particularly regarding light sensitivity and long-term stability. Its synthesis typically involves Pd-catalyzed cross-coupling or microwave-assisted reactions, reflecting the shift toward energy-efficient protocols in organic chemistry.

In summary, Methyl 5-methoxy-1H-indazole-3-carboxylate (CAS No. 90915-65-4) represents a pivotal tool in contemporary medicinal chemistry. Its integration into drug development pipelines and material innovation underscores the compound’s enduring scientific value. As interdisciplinary research evolves, this indazole derivative is poised to remain at the forefront of small-molecule therapeutics and functional material design.

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Amadis Chemical Company Limited
(CAS:90915-65-4)Methyl 5-methoxy-1H-indazole-3-carboxylate
A1045231
Purity:99%
Quantity:5g
Price ($):338.0
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